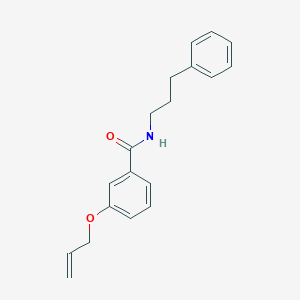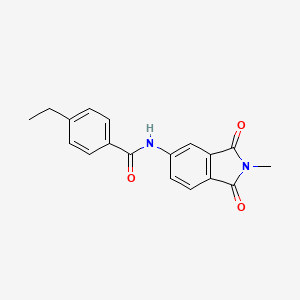![molecular formula C17H13ClF3NO2 B4408870 3-(allyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4408870.png)
3-(allyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide
Overview
Description
3-(allyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide, also known as AT-1015, is a novel compound that has garnered significant interest in the scientific community due to its potential therapeutic applications.
Mechanism of Action
3-(allyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide exerts its effects by binding to and inhibiting the activity of a class of enzymes called fatty acid amide hydrolases (FAAHs). FAAHs are responsible for breaking down endocannabinoids, which are natural compounds that play a role in pain regulation, inflammation, and other physiological processes. By inhibiting FAAHs, this compound increases the levels of endocannabinoids, leading to pain relief and other therapeutic effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, this compound has been shown to have anti-inflammatory effects, as well as potential applications in the treatment of anxiety and depression. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(allyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide is its selectivity for FAAHs, which minimizes off-target effects and improves its therapeutic potential. However, this compound has relatively low potency compared to other FAAH inhibitors, which may limit its effectiveness in certain applications. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Future Directions
Despite its potential therapeutic applications, much remains to be discovered about the properties and effects of 3-(allyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide. Further research is needed to elucidate its mechanism of action, optimize its synthesis, and explore its potential applications in various disease states. Additionally, the development of more potent and selective FAAH inhibitors may improve the efficacy and safety of this class of compounds.
Scientific Research Applications
3-(allyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide has shown promise in several areas of research, including cancer treatment and pain management. In cancer treatment, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. In pain management, this compound has been shown to have analgesic effects in animal models of neuropathic pain.
properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3NO2/c1-2-8-24-13-5-3-4-11(9-13)16(23)22-15-7-6-12(18)10-14(15)17(19,20)21/h2-7,9-10H,1,8H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUOZDYVYUSNPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{2-[2-(4-benzylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4408792.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(4-morpholinyl)-2-oxoethoxy]benzamide](/img/structure/B4408812.png)
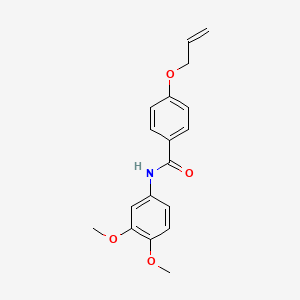

![N-[1-(4-ethyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4408840.png)
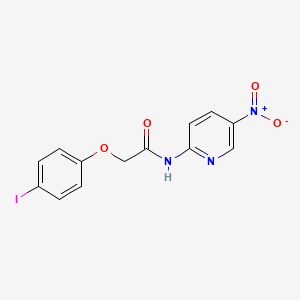
![N-(4-acetylphenyl)-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B4408856.png)
![N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408859.png)
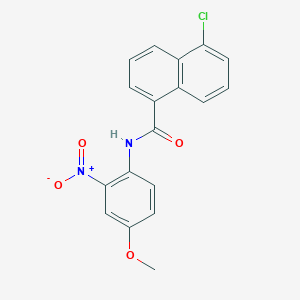
![N-{3-[(4-ethylbenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4408862.png)
![2,4-dimethoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4408865.png)
![4-{4-[4-(allyloxy)phenoxy]butyl}morpholine hydrochloride](/img/structure/B4408881.png)
